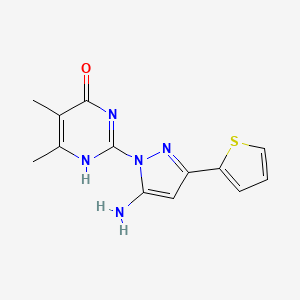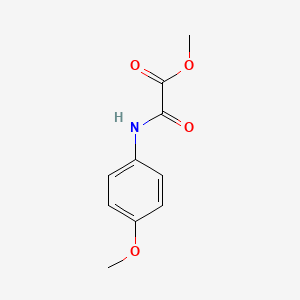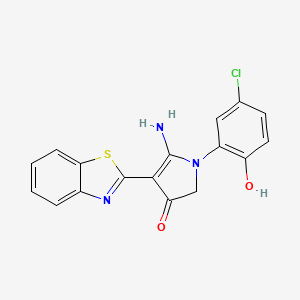
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound during its preparation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced technologies and methodologies. The preparation methods are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
化学反応の分析
Types of Reactions: 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques like LC-MS/MS to ensure their purity and structural integrity.
科学的研究の応用
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of cellular processes and signal transduction pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has applications in industry, particularly in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways, ultimately resulting in the desired biological or chemical effects .
類似化合物との比較
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar biological activities.
特性
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIAWHIXXGGYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)methyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7836487.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]acetate](/img/structure/B7836500.png)
![2-[[4-[1-(3-Chloro-2-methylanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836507.png)
![(E)-2-(4-((1-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1-oxopropan-2-yl)oxy)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7836518.png)
![Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B7836534.png)
![{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B7836535.png)
![1-[2-(3,5-Dimethylanilino)-2-oxoethyl]piperidin-1-ium-4-carboxylate](/img/structure/B7836563.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7836568.png)

![5-chloro-2-methoxy-4-[[(E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7836581.png)

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one](/img/structure/B7836587.png)


